molecular formula C18H24ClN3O3 B2407238 (4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride CAS No. 1396874-68-2

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride

Cat. No.: B2407238
CAS No.: 1396874-68-2
M. Wt: 365.86
InChI Key: AMKZEDLKTPXYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride: . This compound features a piperazine ring, a methoxyphenyl group, and a dimethylisoxazole moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

Similar compounds with a piperazine moiety have been known to exhibit inhibitory activity against proteins like brd4 .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to inhibit their targets through direct binding . The binding of these compounds to their targets can lead to changes in the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

Based on the potential target mentioned above (brd4), it could be involved in pathways related to gene expression and cellular proliferation .

Pharmacokinetics

Compounds with similar structures are often well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structures and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

Based on the potential target mentioned above (brd4), the compound could potentially affect gene expression and cellular proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route includes the reaction of piperazine with an appropriate isoxazole derivative under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the piperazine-isoxazole linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction progress and final product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxyphenyl group can be oxidized to form a corresponding quinone derivative.

  • Reduction: : The piperazine ring can be reduced to form a piperazine derivative with different substituents.

  • Substitution: : The isoxazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like DMF or acetonitrile, are typically employed.

Major Products Formed

  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Formation of piperazine derivatives with different substituents.

  • Substitution: : Formation of substituted isoxazole derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has potential biological activities, such as antimicrobial and anti-inflammatory properties.

  • Medicine: : It may be explored for its therapeutic potential in treating various diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the piperazine ring and the methoxyphenyl group. Similar compounds may include other isoxazole derivatives or piperazine-based compounds, but the combination of these features sets it apart.

List of Similar Compounds

  • 4-(3,5-Dimethylisoxazol-4-yl)methyl)piperazine

  • 3-Methoxyphenylmethanone derivatives

  • Other isoxazole-piperazine hybrids

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3.ClH/c1-13-17(14(2)24-19-13)12-20-7-9-21(10-8-20)18(22)15-5-4-6-16(11-15)23-3;/h4-6,11H,7-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKZEDLKTPXYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.